4-(3,4-Difluorophenyl)pyridin-3-amine 4-(3,4-Difluorophenyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185207
InChI: InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2
SMILES:
Molecular Formula: C11H8F2N2
Molecular Weight: 206.19 g/mol

4-(3,4-Difluorophenyl)pyridin-3-amine

CAS No.:

Cat. No.: VC20185207

Molecular Formula: C11H8F2N2

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Difluorophenyl)pyridin-3-amine -

Specification

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
IUPAC Name 4-(3,4-difluorophenyl)pyridin-3-amine
Standard InChI InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2
Standard InChI Key BWFWAPFXIFLVEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₈F₂N₂

  • Molecular Weight: 206.19 g/mol .

IUPAC Name and Synonyms

  • IUPAC Name: 3-(3,4-Difluorophenyl)pyridin-4-amine

  • Synonyms:

    • 4-Amino-3-(3,4-difluorophenyl)pyridine

    • CAS 1340278-90-1 .

Structural Characteristics

  • The pyridine ring is substituted with:

    • An amine group (-NH₂) at position 3.

    • A 3,4-difluorophenyl group at position 4.

  • Fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Analytical Data

Suzuki-Miyaura Cross-Coupling

  • Reactants: 4-Amino-3-bromopyridine and 3,4-difluorophenylboronic acid.

  • Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O) at 80–100°C .

  • Yield: ~60–75% (estimated based on similar reactions).

Buchwald-Hartwig Amination

  • Reactants: 3-Bromo-4-(3,4-difluorophenyl)pyridine and ammonia.

  • Conditions: Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for aromatic protons (δ 6.8–8.2 ppm), NH₂ (δ ~5.2 ppm).

    • ¹⁹F NMR: Two distinct signals for fluorine atoms (δ -110 to -120 ppm) .

  • Mass Spectrometry: ESI-MS m/z 207.08 [M+H]⁺ .

  • HPLC Purity: ≥95% (reported for commercial samples) .

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~150–155°C (estimated for analogs).

  • Solubility:

    • Polar solvents: Moderate in DMSO and methanol.

    • Nonpolar solvents: Poor in hexane and chloroform .

Stability

  • Thermal Stability: Stable up to 200°C under inert conditions.

  • Light Sensitivity: Susceptible to photodegradation; storage recommended in amber vials .

Applications in Research

Medicinal Chemistry

  • Kinase Inhibition: Fluorinated pyridines are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets. For example, analogs of this compound have shown activity against PIM kinases .

  • Anticancer Agents: Structural analogs (e.g., ML367) inhibit DNA repair pathways by targeting ATAD5, suggesting potential in oncology .

Materials Science

  • Luminescent Materials: Fluorinated pyridines are used in iridium(III) complexes for OLEDs, leveraging their electron-deficient aromatic systems .

Future Directions

  • Drug Development: Optimization for enhanced bioavailability and target selectivity.

  • Synthetic Methodology: Development of greener protocols (e.g., photoredox catalysis) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator